N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c1-9-2-7-13-12(19-9)8-14(23-13)15(21)20-10-3-5-11(6-4-10)22-16(17)18/h2-8,16H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJSXFLHLFPETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Biological Activity
N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H13F2N3O2
- Molecular Weight : 305.28 g/mol
- IUPAC Name : this compound
This structure indicates the presence of a furo-pyridine core, which is often associated with various pharmacological activities.
The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound functions as an inhibitor of certain enzymes involved in critical metabolic pathways.
Inhibitory Activity
- Target Enzymes : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in various organisms. Inhibition of DHFR can lead to disruption in nucleotide synthesis, thereby affecting cell proliferation.
- Binding Affinity : Molecular docking studies indicate that this compound binds with high affinity to the active site of DHFR, suggesting a promising mechanism for its inhibitory effects .
Antiparasitic Activity
Recent research has demonstrated the antiparasitic potential of this compound against Plasmodium falciparum, the causative agent of malaria. In vitro assays have shown that it exhibits significant inhibitory activity against both wild-type and mutant strains of the parasite.
- IC50 Values : Studies reported IC50 values ranging from 1.3 nM to 243 nM for wild-type strains and 13 nM to 208 nM for mutant strains . These values indicate a strong potential for this compound as a therapeutic agent against malaria.
Antiviral Activity
In addition to its antiparasitic properties, this compound has been evaluated for its antiviral activity against HIV-1.
- Activity Against HIV : A series of analogues derived from this compound exhibited potent inhibitory activity against wild-type HIV-1 with low cytotoxicity . The broad-spectrum activity against resistant strains further supports its therapeutic potential.
Case Studies and Research Findings
- Case Study on Antiparasitic Activity :
- Antiviral Research :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Furo[2,3-b]pyridine Derivatives ()
- Example: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
- Key Differences: Ring fusion: Furo[2,3-b]pyridine (vs. furo[3,2-b]pyridine in the target compound), altering substituent positions and molecular geometry. Substituents: Trifluoroethylamino and cyclopropane-linked carbamoyl groups (vs. methyl and difluoromethoxy groups in the target).
- Implications : The [2,3-b] fusion may favor binding to ATP pockets in kinases, while the [3,2-b] isomer in the target compound could exhibit distinct selectivity.
(b) 1,4-Dihydropyridines ()
- Example: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) .
- Key Differences: Core flexibility: Non-aromatic 1,4-dihydropyridine (vs. rigid furopyridine) may reduce target affinity but improve membrane permeability. Substituents: Thioether and cyano groups (vs. difluoromethoxy and methyl).
- Implications : Dihydropyridines are classically associated with calcium channel modulation, whereas furopyridines are more common in kinase inhibition.
Fluorinated Substituent Analysis
(a) Difluoromethoxy vs. Fluorophenyl ()
- Compound: 1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide .
- Comparison :
(b) Trifluoromethyl and Trifluoroethyl Groups ()
- Example: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
- The target’s methyl group at position 5 balances lipophilicity and steric effects.
Tabulated Comparison of Key Compounds
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the furo[3,2-b]pyridine core via cyclization of 2-chloropyridine derivatives with furan precursors under reflux conditions (e.g., in DMF at 120°C for 12 hours) .
- Step 2 : Introduction of the 4-(difluoromethoxy)phenyl group via nucleophilic aromatic substitution (e.g., using NaH as a base in THF at 0–5°C) .
- Step 3 : Carboxamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation in dichloromethane) .
- Critical Factors : Temperature control during cyclization, solvent polarity for solubility of intermediates, and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for furopyridine protons) and difluoromethoxy group signals (δ 4.8–5.2 ppm for -OCF₂H) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.12 for C₁₈H₁₅F₂N₂O₃) .
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (if single crystals are obtained) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or urease using Ellman’s method (IC₅₀ determination at 412 nm) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices (>100 indicates low toxicity) .
Advanced Research Questions
Q. How does the difluoromethoxy substituent influence the compound’s pharmacokinetic properties compared to chlorophenyl analogs?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare with chlorophenyl analogs (expected logP reduction due to -OCF₂H polarity) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Difluoromethoxy groups resist oxidative metabolism better than chlorophenyl groups .
- SAR Insights : Replace -OCF₂H with -OCH₃ or -Cl to assess potency changes in enzyme inhibition assays .
Q. What computational strategies can predict target binding modes for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7) or kinase targets. Focus on π-π stacking (furopyridine core) and hydrogen bonding (carboxamide) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations : MM-GBSA to rank binding affinities vs. analogs .
Q. How can researchers resolve contradictions in biological activity data across related compounds?
- Methodological Answer :
- Dose-Response Curves : Re-test conflicting compounds at 8–10 concentrations (0.1–100 µM) to ensure reproducibility .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins) to identify non-specific interactions .
- Crystallographic Analysis : Compare co-crystal structures of active vs. inactive analogs to identify critical binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
